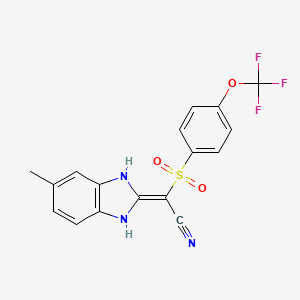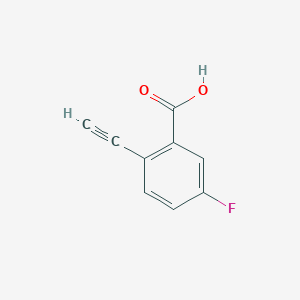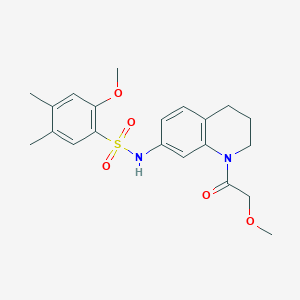
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a unique chemical compound belonging to the sulfonamide class. These compounds are known for their significant biological activities, making them of considerable interest in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a methoxy-substituted quinoline moiety, an acetyl group, and a dimethylbenzenesulfonamide scaffold. This compound's complex structure suggests it could have various interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available reagents, the process may include:
Formation of 2-methoxyacetyl group: : Through a Friedel-Crafts acylation reaction.
Introduction of the tetrahydroquinoline moiety: : This could involve a cyclization reaction, often requiring acidic or basic conditions to facilitate ring closure.
Sulfonation reaction: : This introduces the sulfonamide group, commonly achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: : Large-scale production follows the same synthetic route but is optimized for yield and purity. This often involves automated synthesizers, continuous flow reactors, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly affecting the methoxy groups or the quinoline ring. Common oxidizing agents include KMnO4 and H2O2.
Reduction: : Reduction reactions might target the quinoline ring or the sulfonamide moiety, using agents like LiAlH4 or NaBH4.
Substitution: : The methoxy groups and the benzenesulfonamide scaffold provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The unique structure makes it a valuable scaffold for creating libraries of analogs in drug discovery.
Biology: : Studies focus on its interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.
Medicine: : It could serve as a lead compound in developing new therapeutics, given sulfonamides' known pharmacological activities, including antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The specific mechanism by which 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide exerts its effects is determined by its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways Involved: : The compound’s activity may involve inhibition of specific enzymes, binding to receptor sites, or interfering with cellular pathways, leading to its biological effects. Detailed studies, including crystallography and molecular docking, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide.
N-(quinolin-8-yl)-4,5-dimethylbenzenesulfonamide.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide.
Uniqueness: : The unique combination of the methoxy, acetyl, and sulfonamide groups in its structure differentiates it from other sulfonamides, potentially leading to distinct biological activities and research applications.
The synthesis, reactivity, and applications of this compound showcase its significance in both scientific research and industrial applications. Its complex structure offers a rich field of study for chemists and biochemists alike.
Properties
IUPAC Name |
2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-10-19(28-4)20(11-15(14)2)29(25,26)22-17-8-7-16-6-5-9-23(18(16)12-17)21(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYDOMIAKFQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)
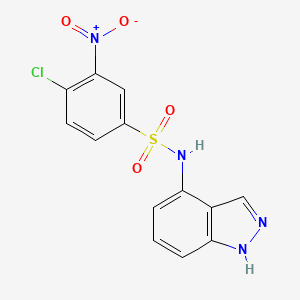
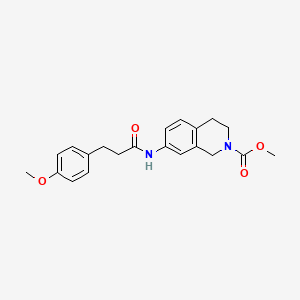
![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)
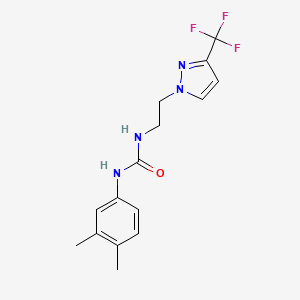
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)
